REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH:7]([CH3:8])[CH2:6][CH2:5][CH:4]([CH3:9])[C:3]1=[C:10]=[CH:11][CH:12]([OH:16])[CH2:13][CH2:14][CH3:15].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:17][C:2]1([CH3:1])[CH:7]([CH3:8])[CH2:6][CH2:5][CH:4]([CH3:9])[CH:3]1[CH2:10][CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][CH3:15]
|
Name
|
1-(2,2,3,6-tetramethyl-1-cyclohexylidene)-1-hexen-3-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CCC1C)C)=C=CC(CCC)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a pressure of 100 atm
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled by means of a bulb apparatus (bath temp.: about 130°) under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(CCC1C)C)CCC(CCC)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |